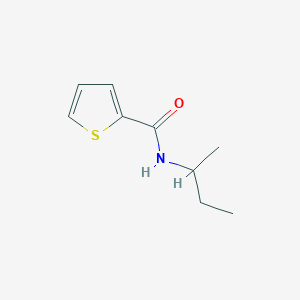

N-(sec-butyl)-2-thiophenecarboxamide

Description

Properties

Molecular Formula |

C9H13NOS |

|---|---|

Molecular Weight |

183.27 g/mol |

IUPAC Name |

N-butan-2-ylthiophene-2-carboxamide |

InChI |

InChI=1S/C9H13NOS/c1-3-7(2)10-9(11)8-5-4-6-12-8/h4-7H,3H2,1-2H3,(H,10,11) |

InChI Key |

GFZOITNRJCRWBM-UHFFFAOYSA-N |

SMILES |

CCC(C)NC(=O)C1=CC=CS1 |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CS1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophenecarboxamide Derivatives

- N-(2-nitrophenyl)-2-thiophenecarboxamide: The nitro group enhances antibacterial and antifungal activity but introduces genotoxicity risks in mammalian cells . Its planar structure (dihedral angle: 8.5–13.5° between thiophene and benzene rings) contrasts with the steric bulk of the sec-butyl group in the target compound, which may reduce membrane permeability .

- Its increased molecular weight (365.5 g/mol) and polarity likely limit volatility compared to simpler analogs like OX1a .

- OX1a and analogs: These phenyl-substituted derivatives exhibit non-competitive Orco antagonism, disrupting insect olfaction. However, their high boiling points (e.g., OX1a: 285°C) and low vapor pressures (0.003 mmHg) hinder airborne deployment as repellents .

Physical Properties and Practical Utility

Table 2: Boiling Points (BP) and Vapor Pressures (VP) of Select Compounds

| Compound | BP (°C) | VP (mmHg, 25°C) | Relevance |

|---|---|---|---|

| OX1a | 285.0 | 0.003 | Low volatility limits repellency |

| OX1k | 284.6 | 0.003 | Similar to OX1a |

| OX3a | 451.6 | 0.000 | Impractical for airborne use |

This compound is expected to share similar volatility challenges with OX1a due to its sec-butyl group, which provides moderate hydrophobicity but insufficient vapor pressure for airborne applications .

Mechanism and Selectivity

- Orco Antagonists: Phenylthiophenecarboxamides like OX1a inhibit insect ORs via an allosteric mechanism, showing broad-spectrum activity across Diptera and Lepidoptera . Structural modifications (e.g., sec-butyl vs. phenyl) may alter binding kinetics but retain the non-competitive mechanism .

- TRPM8 Antagonists : M8-B’s activity relies on hydrogen bonding and π-π interactions from its benzyloxy group, which are absent in the sec-butyl analog, highlighting the importance of substituent polarity in receptor targeting .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(sec-butyl)-2-thiophenecarboxamide, and what reaction conditions optimize yield and purity?

- Methodological Answer : Synthesis typically involves coupling a 2-thiophenecarboxylic acid derivative with sec-butylamine. Key steps include:

- Activation of the carboxylic acid : Use coupling agents like EDCl/HOBt or thionyl chloride (SOCl₂) to generate the acyl chloride intermediate .

- Amide bond formation : React the activated acid with sec-butylamine in anhydrous solvents (e.g., dichloromethane or THF) under inert atmosphere. Reaction temperatures range from 0°C to room temperature to minimize side reactions .

- Optimization : Yield and purity improvements can be achieved via solvent choice (polar aprotic solvents like DMF enhance reactivity), stoichiometric control (1.2–1.5 equivalents of amine), and purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Thiophene ring protons (δ 6.8–7.5 ppm, multiplicity depends on substitution) .

- Sec-butyl group: Methyl doublet (δ ~0.9 ppm), methine multiplet (δ ~1.4–1.6 ppm), and NH resonance (δ ~6.5–7.0 ppm, broad) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S/C=C stretches (~650–850 cm⁻¹) .

- LC-MS/HRMS : Verify molecular ion [M+H]⁺ and fragmentation patterns matching the expected structure .

Q. What in vitro assays are recommended for preliminary evaluation of the biological activity of this compound?

- Methodological Answer :

- Antimicrobial screening : Use broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values reported .

- Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values, comparing against standard chemotherapeutics .

- Anti-inflammatory potential : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the sec-butyl substituent influence the compound’s bioactivity compared to other alkyl chain derivatives (e.g., tert-butyl or n-butyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) studies : Synthesize analogs with varying alkyl chains and compare:

- Lipophilicity : LogP measurements (HPLC or shake-flask method) to correlate with membrane permeability .

- Biological potency : Parallel assays (e.g., enzyme inhibition, cell viability) to identify optimal chain length/branching. For example, sec-butyl may enhance metabolic stability over n-butyl due to steric hindrance .

- Molecular docking : Compare binding modes of sec-butyl vs. tert-butyl derivatives to target proteins (e.g., kinases or GPCRs) using software like AutoDock .

Q. What experimental and computational approaches resolve contradictions in reported biological data for thiophenecarboxamide derivatives?

- Methodological Answer :

- Assay standardization : Replicate conflicting studies under controlled conditions (e.g., cell line authenticity checks, uniform compound purity ≥95% via HPLC) .

- Meta-analysis : Pool data from multiple sources, applying statistical tools (e.g., ANOVA) to identify outliers or trends. For example, discrepancies in IC₅₀ values may arise from differences in cell culture media or incubation times .

- Molecular dynamics simulations : Model compound-target interactions to explain variability (e.g., conformational flexibility of the sec-butyl group affecting binding) .

Q. What mechanistic insights explain the compound’s interaction with ion channels or enzymes?

- Methodological Answer :

- Patch-clamp electrophysiology : Study TRPM8 modulation (common target for thiophenecarboxamides) in transfected HEK293 cells, measuring current inhibition by sec-butyl derivatives .

- Enzyme kinetics : Perform Michaelis-Menten assays to assess competitive/non-competitive inhibition (e.g., COX-2), using Lineweaver-Burk plots to determine inhibition constants .

- Fluorescence polarization : Track ligand-induced conformational changes in target proteins labeled with environmentally sensitive probes .

Q. How can toxicity and safety profiles of this compound be systematically evaluated?

- Methodological Answer :

- In vitro toxicity : HepG2 cell viability assays and Ames test for mutagenicity .

- In vivo acute toxicity : OECD Guideline 423 studies in rodents, monitoring organ histopathology and serum biomarkers (ALT, AST) .

- ADMET prediction : Use tools like ADMETLab 2.0 to predict bioavailability, CYP450 interactions, and hERG channel liability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.